molecular formula C14H10F2N2O3 B5771372 N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide

Cat. No. B5771372
M. Wt: 292.24 g/mol
InChI Key: SMPGBYIJGWJWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide, also known as DFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFN is a member of the acetanilide family, which is a class of organic compounds that has been widely used in the pharmaceutical industry. DFN has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has also been shown to bind to certain receptors in the body, such as the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and physiological effects:
N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has been shown to reduce inflammation and pain, as well as to induce apoptosis (programmed cell death) in cancer cells. N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has also been shown to have neuroprotective effects, as well as to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has some limitations, such as its relatively high cost and the limited availability of commercial sources.

Future Directions

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has several potential future directions for research, including the development of new anticancer and anti-inflammatory drugs, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its applications in material science. Further studies are needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide and to explore its potential therapeutic and industrial applications.

Synthesis Methods

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an acylation mechanism, where the acyl group of the benzoyl chloride is transferred to the amine group of the 3,4-difluoroaniline. The resulting product is then purified using various techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has been investigated for its anticancer, anti-inflammatory, and analgesic properties. In agriculture, N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has been tested for its ability to control pests and diseases in crops. In material science, N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has been explored for its potential use in the development of electronic devices and sensors.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c15-12-6-3-10(8-13(12)16)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPGBYIJGWJWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.